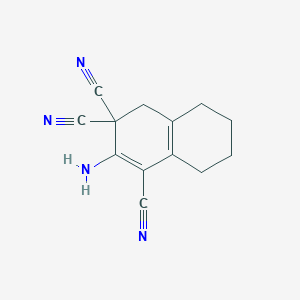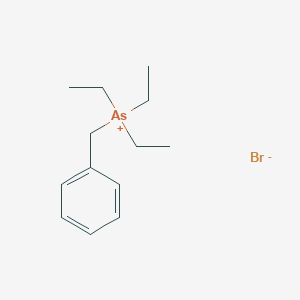![molecular formula C10H6N2O2 B14511815 9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one CAS No. 63480-08-0](/img/structure/B14511815.png)
9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one is a heterocyclic compound that features a fused ring system combining an oxazole and a quinazoline ring.
Méthodes De Préparation
The synthesis of 9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one typically involves cyclization reactions. One common method includes the reaction of nitriles with lithiated anthranilamides, followed by cyclization under acidic or basic conditions . Another approach involves the use of palladium-catalyzed reactions, which offer high yields and versatility . Industrial production methods may employ these synthetic routes, often optimized for large-scale production.
Analyse Des Réactions Chimiques
9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and specific solvents to enhance reaction efficiency. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Applications De Recherche Scientifique
9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its use as a pharmacophore in drug development, targeting various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit enzyme activity or interfere with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one include:
2,3-Dihydro-3-methyl-9H-isoxazolo[3,2-b]quinazolin-9-one: This compound has a similar fused ring system but includes a methyl group, which can alter its chemical properties and biological activities.
7-Methoxy-2,3-dihydro-9H-[1,2]oxazolo[3,2-b]quinazolin-9-one:
The uniqueness of this compound lies in its specific ring structure and the absence of additional substituents, which can make it a versatile scaffold for further functionalization and application in various fields.
Propriétés
Numéro CAS |
63480-08-0 |
|---|---|
Formule moléculaire |
C10H6N2O2 |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
[1,2]oxazolo[3,2-b]quinazolin-9-one |
InChI |
InChI=1S/C10H6N2O2/c13-10-7-3-1-2-4-8(7)11-9-5-6-14-12(9)10/h1-6H |
Clé InChI |
RXYKHDGCUSQKNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14511737.png)


![N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14511752.png)



![Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]-](/img/structure/B14511789.png)
![Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione](/img/structure/B14511803.png)



![[(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid](/img/structure/B14511843.png)
![Isoxazole, 5-[(methylthio)methyl]-3-phenyl-](/img/structure/B14511846.png)
